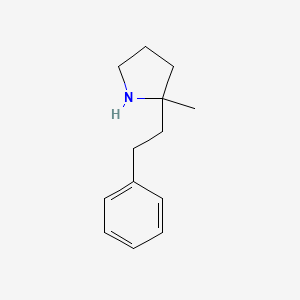

2-Methyl-2-(2-phenylethyl)pyrrolidine

Vue d'ensemble

Description

“2-Methyl-2-(2-phenylethyl)pyrrolidine” is a chemical compound. It is an analogue of 2-phenylethylamine where the amine has been replaced by a pyrrolidine ring . It is the base chemical structure for a series of stimulant drugs .

Molecular Structure Analysis

The molecular structure of “this compound” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the retrieved sources, pyrrolidine compounds are known to be used widely in the synthesis of compounds for the treatment of human diseases .Applications De Recherche Scientifique

Pharmaceutical and Therapeutic Research

2-Methyl-2-(2-phenylethyl)pyrrolidine derivatives have been extensively studied for their pharmaceutical and therapeutic potential. For instance, certain pyrrolidine-based compounds have been identified as potent inhibitors of α-mannosidase, a key enzyme involved in glycoprotein processing. This inhibition has shown efficacy in impeding the growth of human tumor cells, particularly glioblastoma and melanoma cells, while demonstrating selectivity for tumor cells over normal cells. Such functionalized pyrrolidines could be promising candidates for cancer treatment (Fiaux et al., 2005).

Organic Chemistry and Synthesis

In the realm of organic chemistry, this compound and its derivatives play a crucial role in various synthesis processes. For example, they have been used as efficient organocatalysts in stereoselective Michael addition reactions, which are fundamental in creating complex organic molecules. This includes the synthesis of γ-nitro carbonyl compounds, which are important in various chemical industries (Singh et al., 2013). Additionally, pyrrolidine derivatives are pivotal in the preparation of intermediates for antibiotics, showcasing their broad applicability in pharmaceutical synthesis (Fleck et al., 2003).

Catalysis and Material Science

Pyrrolidine derivatives have found applications in material science, particularly in catalysis. For instance, half-sandwich complexes of Ru(II) and complexes of Pd(II) and Pt(II) with seleno and thio derivatives of pyrrolidine have been synthesized and shown to be effective catalysts in organic reactions. These complexes exhibit high catalytic activity and stability under ambient conditions, which is critical in industrial applications (Singh et al., 2009).

Molecular Studies and Structural Analysis

In molecular studies, pyrrolidine derivatives have been used in X-ray and neutron diffraction studies to understand the structural attributes of materials and their physical properties. This includes investigations into non-linear optical compounds and charge-density studies, which are significant in developing advanced materials for technological applications (Cole et al., 2002).

Orientations Futures

Propriétés

IUPAC Name |

2-methyl-2-(2-phenylethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-13(9-5-11-14-13)10-8-12-6-3-2-4-7-12/h2-4,6-7,14H,5,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMITVUQVZXAIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(3-Cyanopyridin-2-yl)amino]methyl}benzoic acid](/img/structure/B1530233.png)

![2-[(2-Methylbenzenesulfonyl)methyl]benzoic acid](/img/structure/B1530238.png)

![1-[4-(4-chloro-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine](/img/structure/B1530243.png)

![[2-(Methylsulfanyl)pyridin-4-yl]methanamine](/img/structure/B1530244.png)

amino}propanoic acid](/img/structure/B1530247.png)

![4-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid](/img/structure/B1530252.png)

![{7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}methanol](/img/structure/B1530253.png)

![1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene](/img/structure/B1530255.png)